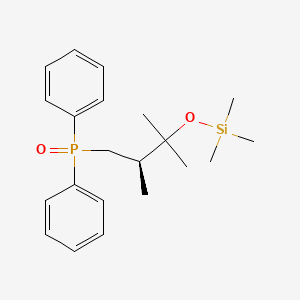

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide

描述

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H31O2PSi and its molecular weight is 374.536. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Types of Reactions:

Oxidation: (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide can undergo oxidation to yield phosphine oxides or phosphonic acids.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).

Reduction: Lithium aluminum hydride or diborane.

Substitution: Use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

From oxidation: Corresponding phosphine oxides or phosphonic acids.

From reduction: The free phosphine.

From substitution: New silylated or functionalized organophosphorus compounds.

科学研究应用

Catalytic Applications

1.1 Role in Organic Synthesis

Phosphine oxides are integral to organic synthesis, particularly as ligands in transition metal-catalyzed reactions. The compound has been utilized in several catalytic processes, including:

- C–H Activation : Recent studies have demonstrated that phosphine oxides can facilitate C–H activation reactions under mild conditions. This method allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

- Phosphorylation Reactions : The compound has shown efficacy in phosphorylation reactions, where it acts as a phosphorylating agent. This application is crucial for developing pharmaceuticals and agrochemicals .

Material Science

2.1 Photoinitiators in Polymer Chemistry

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide has been explored as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the manufacturing of coatings, adhesives, and inks.

- Performance Analysis : Studies have indicated that formulations containing this compound exhibit improved curing rates and mechanical properties compared to traditional photoinitiators .

Biological Applications

3.1 Potential Anticancer Activity

Emerging research suggests that phosphine oxides may possess anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

- Case Studies : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines, suggesting potential therapeutic applications. However, further research is needed to elucidate its mechanisms of action and efficacy in vivo .

Summary of Findings

作用机制

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.

相似化合物的比较

(R)-(2,3-diMethylbutyl)diphenylphosphine oxide

(R)-Phenyl(diMethylphosphine oxide)

(R)-Tert-butyl(diphenylphosphine oxide)

These compounds share similar frameworks but differ in the nature and size of substituents, which impact their reactivity and applications in asymmetric synthesis.

That wraps up the world of (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide! Quite a journey through chemical synthesis and its myriad applications. Fascinated by anything in particular?

生物活性

(R)-(2,3-Dimethyl-3-((trimethylsilyl)oxy)butyl)diphenylphosphine oxide (CAS No. 1217835-38-5) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H31O2PSi

- Molecular Weight : 374.529 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 425.0 ± 28.0 °C at 760 mmHg

- LogP : 4.72, indicating high lipophilicity which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that phosphine oxides, including this compound, exhibit significant anticancer properties. Research has shown that chiral phosphine oxides can inhibit cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells.

-

Mechanism of Action :

- Cell Cycle Arrest : Phosphine oxides have been observed to induce cell cycle arrest, particularly in the S phase, leading to increased apoptosis as evidenced by an increase in sub-G1 phase cells .

- Reactive Oxygen Species (ROS) Induction : The compounds have been linked to elevated levels of ROS, which can cause oxidative stress and subsequent DNA damage .

- In Vitro Studies :

Summary of Research Findings

| Study | Cell Line | IC50 Value | Observations |

|---|---|---|---|

| Study 1 | HeLa | ~20 µM | Significant inhibition of cell viability and induction of apoptosis |

| Study 2 | Ishikawa | ~25 µM | Cell cycle arrest in S phase and increased ROS levels |

| Study 3 | L929 (fibroblast) | >100 µM | Lower activity compared to cancer cell lines |

Case Studies and Applications

- Anticancer Drug Development :

-

Further Investigations :

- Ongoing research is necessary to explore the full spectrum of biological activities associated with this compound, including its pharmacokinetics and long-term effects in vivo.

属性

IUPAC Name |

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIMJAVSURKTDF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O2PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152306 | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-38-5 | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。